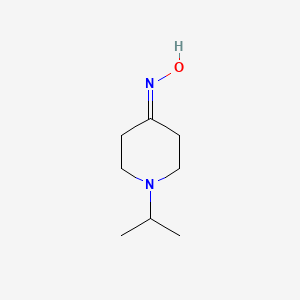

1-Isopropylpiperidin-4-one oxime

Description

Historical Trajectories and Foundational Principles of Piperidin-4-one Derivatives in Organic Synthesis and Heterocyclic Chemistry

The piperidine (B6355638) ring is a fundamental heterocyclic motif present in a vast array of natural products, alkaloids, and pharmaceuticals. chemrevlett.commdpi.comwikipedia.orgchemrevlett.com Its hydrogenated pyridine (B92270) structure forms the core of many biologically active molecules. chemrevlett.com Consequently, piperidin-4-one and its derivatives have long been recognized as crucial intermediates in organic synthesis. ijprajournal.comwikipedia.orgresearchgate.netresearchgate.net

The synthesis of piperidin-4-ones has a rich history, with the Mannich condensation being a cornerstone reaction. This method involves the reaction of an active methylene (B1212753) compound with formaldehyde (B43269) and an amine. chemrevlett.com Variations of this approach, such as the one developed by Baliah and coworkers, have provided elegant pathways to 2,6-diphenylpiperidin-4-ones. chemrevlett.com The versatility of the piperidin-4-one scaffold allows for a wide range of chemical modifications, including substitutions at the nitrogen atom and at various positions on the carbon ring. chemrevlett.comijprajournal.com These modifications are instrumental in creating diverse libraries of compounds for pharmacological screening. ijprajournal.com The stereochemistry of these derivatives is also a critical aspect, with the piperidine ring often adopting a chair conformation where bulky substituents preferentially occupy equatorial positions to minimize steric hindrance. chemrevlett.comnih.gov

The strategic importance of piperidin-4-one derivatives is underscored by their widespread use as precursors in the synthesis of more complex molecules, including those with analgesic, anti-inflammatory, antiviral, and central nervous system depressant activities. chemrevlett.com

The Oxime Functional Group: Significance in Chemical Transformations and Molecular Design

The oxime functional group, characterized by the RR'C=N-OH structure, is a versatile and highly significant moiety in organic chemistry. rsc.orgwikipedia.orglscollege.ac.in First synthesized in the 19th century, oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orglscollege.ac.innumberanalytics.com This ease of synthesis contributes to their widespread use as intermediates and as protecting groups for carbonyl compounds. nih.gov

O-substituted oximes, known as oxime ethers, are also of significant interest. researchgate.net Oximes and their derivatives are pivotal in a variety of chemical transformations. rsc.orgrsc.org One of the most notable is the Beckmann rearrangement, where an oxime is converted into an amide, a crucial reaction in the industrial synthesis of caprolactam. lscollege.ac.in Furthermore, oximes can serve as precursors for the generation of iminyl radicals, which are valuable in the synthesis of nitrogen-containing heterocycles. rsc.org

In molecular design, the oxime group is recognized for its ability to influence the physicochemical properties of a molecule. mdpi.com It can participate in hydrogen bonding and modulate lipophilicity, which are key factors in determining a compound's biological activity. researchgate.netmdpi.com The oxime moiety is found in a range of pharmaceuticals, including antibiotics like cephalosporins and as reactivators of acetylcholinesterase in the treatment of organophosphate poisoning. rsc.orgwikipedia.orglscollege.ac.innih.gov

Current Research Landscape and Unaddressed Challenges Pertaining to 1-Isopropylpiperidin-4-one Oxime as a Chemical Entity

The current research landscape for piperidin-4-one oximes is vibrant, with a strong focus on the synthesis and evaluation of their biological activities, particularly as antimicrobial and anticancer agents. researchgate.netnih.govajchem-a.com For instance, various substituted piperidin-4-one oxime ethers have been synthesized and have shown promising antibacterial and antifungal properties. researchgate.netnih.gov

However, specific research focused solely on this compound is less prevalent in the readily available literature. While the synthesis and properties of various N-substituted and ring-substituted piperidin-4-one oximes are documented, the unique contributions of the N-isopropyl group to the chemical and physical properties of the oxime derivative remain an area with unaddressed questions.

Challenges in the study of this compound include:

Detailed Stereochemical Analysis: A thorough investigation into the preferred conformation and the stereoisomerism (E/Z isomerism of the oxime group) of this compound is needed. While studies on related compounds suggest a chair conformation is likely, specific experimental and computational data for this particular molecule are scarce. nih.gov

Reactivity Profile: A comprehensive understanding of the reactivity of this compound in various chemical transformations, beyond basic derivatization, is yet to be fully established.

Structure-Property Relationships: The specific influence of the isopropyl group on the electronic properties, solubility, and crystal packing of the molecule compared to other N-alkyl or N-aryl substituents is not well-documented.

Rationale and Scholarly Objectives for Focused Chemical Research on this compound

A focused chemical investigation of this compound is warranted to fill the existing knowledge gaps and to explore its potential as a unique chemical building block.

The primary scholarly objectives for such research would be:

Synthesis and Characterization: To develop and optimize a robust synthetic route for this compound and to thoroughly characterize its structure using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis.

Stereochemical Elucidation: To determine the precise stereochemistry of the molecule, including the conformation of the piperidine ring and the geometric configuration of the oxime group, through advanced NMR studies and potentially X-ray crystallography.

Exploration of Chemical Reactivity: To investigate the reactivity of the oxime and piperidine nitrogen functionalities in a range of chemical reactions, such as alkylation, acylation, and rearrangement reactions, to assess its utility as a synthetic intermediate.

Comparative Analysis: To systematically compare the physicochemical properties (e.g., pKa, solubility, lipophilicity) of this compound with other N-substituted piperidin-4-one oximes to understand the specific contribution of the isopropyl group. This could involve both experimental measurements and computational modeling.

Investigation of Supramolecular Chemistry: To explore the potential of this compound to form interesting supramolecular assemblies through hydrogen bonding and other non-covalent interactions, which could have implications for materials science. rsc.orgrsc.org

By addressing these objectives, a comprehensive chemical understanding of this compound can be established, paving the way for its potential application in various fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-propan-2-ylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)10-5-3-8(9-11)4-6-10/h7,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFFSKKIWBIELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=NO)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284663 | |

| Record name | 1-(1-Methylethyl)-4-piperidinone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832741-00-1 | |

| Record name | 1-(1-Methylethyl)-4-piperidinone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832741-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-4-piperidinone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Precursors for 1 Isopropylpiperidin 4 One Oxime

Convergent and Divergent Synthetic Routes for the Piperidin-4-one Core Structure

The construction of the piperidin-4-one scaffold, the central structural motif of the target molecule, can be achieved through various synthetic pathways. These routes can be broadly categorized as convergent, where different fragments are brought together late in the synthesis, or divergent, where a common intermediate is elaborated into a variety of related structures.

Ring-Closing Strategies and Heterocyclization Protocols for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of 1-isopropylpiperidin-4-one. Several strategies have been developed to effect this transformation, often involving intramolecular cyclization reactions.

One of the most established methods for synthesizing 4-piperidones is the Dieckmann condensation. dtic.milresearchgate.net This intramolecular cyclization of a diester, typically formed from the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate, is followed by hydrolysis and decarboxylation to yield the desired piperidin-4-one core. dtic.milresearchgate.net The efficiency of the Dieckmann cyclization can be influenced by various factors, and careful control of reaction conditions is often necessary to prevent side reactions like the retro-Dieckmann reaction. researchgate.netcore.ac.uk

Another powerful tool for piperidine ring synthesis is the aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. researchgate.netrsc.orgwikipedia.org This cycloaddition reaction can provide a direct route to highly functionalized piperidine derivatives. acs.org The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions. wikipedia.org

Ring-closing metathesis (RCM) has also emerged as a versatile method for the construction of nitrogen-containing heterocycles, including piperidines. semanticscholar.orgresearchgate.net This reaction, catalyzed by ruthenium complexes, allows for the formation of cyclic structures from acyclic diene precursors. semanticscholar.org

Other notable heterocyclization protocols include:

Intramolecular Reductive Amination: This strategy involves the cyclization of a dicarbonyl compound with an amine, followed by reduction to form the piperidine ring. This method has been successfully employed in the synthesis of various piperidine derivatives. nih.govresearchgate.net

N-Heterocyclization of Primary Amines with Diols: Iridium-catalyzed reactions of primary amines with diols provide an environmentally friendly route to cyclic amines, including piperidines, with water as the only byproduct. organic-chemistry.orgorgsyn.org

Oxidative Amination of Alkenes: Gold-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines. nih.gov

Functional Group Interconversions on Precursor Molecules

The synthesis of the piperidin-4-one core often involves the manipulation of functional groups on precursor molecules. These interconversions are crucial for introducing the necessary reactivity and structural features for subsequent cyclization or substitution reactions. Common functional group interconversions include the transformation of alcohols to leaving groups (e.g., halides or sulfonates) to facilitate nucleophilic substitution, and the protection and deprotection of sensitive functional groups to ensure chemoselectivity during the synthetic sequence. ub.edu

N-Alkylation Strategies for Piperidine Nitrogen Substitution

The introduction of the isopropyl group onto the piperidine nitrogen is a key step in the synthesis of the target molecule. This is typically achieved through N-alkylation of a piperidin-4-one precursor.

A common method for N-alkylation involves the reaction of the piperidine with an alkyl halide, such as isopropyl bromide or iodide, in the presence of a base. researchgate.net The choice of base and solvent can influence the reaction rate and the potential for side reactions, such as over-alkylation. researchgate.net Bases like potassium carbonate or sodium hydride are frequently used in solvents like acetonitrile (B52724) or dimethylformamide. researchgate.net

Reductive amination is another widely used and efficient method for N-alkylation. iau.irresearchgate.net This one-pot reaction involves the condensation of the piperidine with a ketone (in this case, acetone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. iau.ir Various reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), and zirconium borohydride (B1222165) complexes. iau.ir

Optimized Conditions for Oxime Formation: Mechanistic Insights and Yield Enhancement

The final step in the synthesis of 1-isopropylpiperidin-4-one oxime is the conversion of the ketone functionality of the piperidin-4-one core into an oxime. This reaction, while generally straightforward, can be optimized to improve yields and purity.

Strategic Application of Hydroxylamine (B1172632) and its Derivatives

The most common method for oxime formation is the condensation of a ketone with hydroxylamine or its salts, such as hydroxylamine hydrochloride. byjus.comwikipedia.orgorientjchem.org The reaction is typically carried out in a weakly acidic medium to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon. byjus.comnih.gov The pH of the reaction mixture is a critical parameter; for ketones, a pH of 6 or higher is often preferred at the end of the reaction. google.com

The use of hydroxylamine derivatives, such as hydroxylamine-O-sulfonic acid, can also be employed in certain synthetic contexts. researchgate.net The choice of the hydroxylamine reagent can be influenced by the specific substrate and desired reaction conditions.

Catalytic Approaches to Oxime Formation

While the reaction between a ketone and hydroxylamine often proceeds without a catalyst, various catalysts have been developed to improve the efficiency and mildness of the reaction. These catalysts can facilitate the reaction under solvent-free conditions or at lower temperatures.

Examples of catalytic systems for oxime formation include:

Bismuth(III) oxide (Bi₂O₃): This commercially available and non-toxic catalyst has been shown to be effective for the synthesis of oximes under solvent-free grinding conditions. nih.gov

Zinc oxide (ZnO): ZnO can catalyze the solventless synthesis of aldoximes. organic-chemistry.org

Tin-containing compounds: The presence of tin-containing compounds can lead to high conversions and selectivities in the oximation of ketones. google.com

The mechanism of oxime formation generally involves the initial nucleophilic addition of hydroxylamine to the carbonyl group to form a carbinolamine intermediate. This is followed by dehydration to yield the final oxime product. Catalysts can play a role in activating the carbonyl group or facilitating the dehydration step.

Data Tables

Table 1: Common Ring-Closing Strategies for Piperidine Synthesis

| Strategy | Key Reagents/Conditions | Advantages | Disadvantages |

| Dieckmann Condensation | Diester precursor, base (e.g., NaOMe) | Well-established, good for 4-piperidones | Can be reversible, requires careful control |

| Aza-Diels-Alder Reaction | Imine, diene, Lewis acid (optional) | High atom economy, stereocontrol possible | Limited by substrate scope |

| Ring-Closing Metathesis | Acyclic diene, Ru catalyst | High functional group tolerance | Catalyst can be expensive |

| Intramolecular Reductive Amination | Dicarbonyl compound, amine, reducing agent | One-pot procedure, versatile | May require specific precursors |

| N-Heterocyclization with Diols | Primary amine, diol, Ir catalyst | Environmentally friendly (water byproduct) | May require elevated temperatures |

Table 2: N-Alkylation Methods for Piperidine Nitrogen

| Method | Reagents | Key Features |

| Direct Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Simple procedure |

| Reductive Amination | Ketone/aldehyde, reducing agent (e.g., NaBH₃CN) | One-pot, high efficiency |

Table 3: Conditions for Oxime Formation

| Method | Reagents/Catalyst | Key Features |

| Conventional Method | Hydroxylamine hydrochloride, base | Widely used, reliable |

| Catalytic Method (Bi₂O₃) | Bismuth(III) oxide | Solvent-free, environmentally friendly |

| Catalytic Method (ZnO) | Zinc oxide | Solvent-free |

| Catalytic Method (Tin compounds) | Tin-containing catalyst | High conversion and selectivity |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic organic chemistry, aiming to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. The synthesis of this compound can be designed to incorporate these principles, particularly in the formation of the precursor ketone, 1-Isopropylpiperidin-4-one, and its conversion to the oxime.

A prevalent and historically significant route to N-substituted-4-piperidones is the Dieckmann condensation. This pathway typically involves a two-step sequence starting with the Michael addition of a primary amine (isopropylamine) to two equivalents of an acrylate ester (e.g., ethyl acrylate), followed by an intramolecular cyclization of the resulting diester. Subsequent hydrolysis and decarboxylation yield the target ketone. The final step is the oximation of the ketone using hydroxylamine.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of piperidones via Dieckmann condensation often employ high-boiling point, non-polar aprotic solvents like toluene or benzene to facilitate the reaction, which is typically conducted at reflux temperatures with a strong base like sodium ethoxide. reddit.comstackexchange.com While effective, these solvents pose environmental and health risks.

Green chemistry encourages the use of safer, more benign solvents. organic-chemistry.orgorganic-chemistry.org For the synthesis of piperidone derivatives, alternatives are being explored. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent for many reactions. organic-chemistry.org While the Dieckmann condensation itself is not typically performed in water, subsequent steps like hydrolysis and the final oximation reaction can often be adapted to aqueous conditions.

For the oximation step, which involves reacting 1-Isopropylpiperidin-4-one with hydroxylamine, significant green advancements have been made. Solvent-free methods, such as "grindstone chemistry," have proven effective for the synthesis of various oximes. This technique involves grinding the carbonyl compound and hydroxylamine hydrochloride together, sometimes with a solid catalyst, at room temperature. google.com This method drastically reduces waste, eliminates the need for solvent heating and recovery, and often shortens reaction times. google.com If a solvent is necessary, ethanol is a preferable choice over more hazardous options due to its derivation from renewable feedstocks and lower toxicity. organic-chemistry.org

Table 1: Solvent Selection Strategies

| Reaction Step | Traditional Solvents | Greener Alternatives & Strategies | Rationale for Green Approach |

|---|---|---|---|

| Michael Addition & Dieckmann Condensation | Toluene, Benzene, Xylene | Ethanol, Higher concentration reactions | Reduces use of hazardous aromatic hydrocarbons; minimizing solvent volume improves efficiency. |

| Hydrolysis & Decarboxylation | Aqueous strong acids (e.g., HCl) | Water as the primary solvent | Utilizes the most environmentally benign solvent. |

| Oximation | Methanol, Ethanol | Water, Solvent-free (Grindstone Chemistry) | Eliminates organic solvent waste, reduces energy consumption, and simplifies the procedure. google.com |

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. sciencemadness.orgacs.orgdtic.mil It provides a more insightful metric of waste generation than reaction yield alone. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 dtic.mil

Illustrative Atom Economy Calculation:

A plausible, though not explicitly published, reaction scheme is as follows:

Step 1 (Diester Formation): Isopropylamine + 2 Ethyl Acrylate → Diethyl 3,3'-(isopropylazanediyl)dipropanoate

Step 2 (Dieckmann & Hydrolysis/Decarboxylation): The diester is cyclized, hydrolyzed, and decarboxylated. This step typically uses a base (e.g., NaOEt) and then acid (e.g., HCl), generating byproducts like ethanol and CO2.

Step 3 (Oximation): 1-Isopropylpiperidin-4-one + Hydroxylamine Hydrochloride → this compound + HCl + H₂O

For the oximation step specifically, the atom economy can be calculated. Assuming the reactants are 1-Isopropylpiperidin-4-one (C₈H₁₅NO, MW: 141.21 g/mol ) and hydroxylamine hydrochloride (NH₂OH·HCl, MW: 69.49 g/mol ), and the desired product is the oxime (C₈H₁₆N₂O, MW: 156.23 g/mol ).

Table 2: Theoretical Atom Economy for the Oximation Step

| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | % Atom Economy |

|---|---|---|---|---|

| 1-Isopropylpiperidin-4-one | 141.21 | This compound | 156.23 | 74.1% |

| Hydroxylamine Hydrochloride | 69.49 |

| Total Reactant MW | 210.70 | | | |

Note: This calculation shows that even with a 100% chemical yield, a significant portion of the reactant mass (from the HCl portion of hydroxylamine hydrochloride and the displaced oxygen and hydrogen atoms) ends up as byproducts (HCl and H₂O), resulting in an atom economy of approximately 74.1%.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

Effective purification is crucial for obtaining high-purity synthetic intermediates and the final this compound. The choice of technique depends on the physical properties of the compound (e.g., solid or liquid, boiling point, solubility) and the nature of the impurities.

Intermediates:

Diethyl 3,3'-(isopropylazanediyl)dipropanoate: As a high-boiling point liquid, this diester intermediate would typically be purified by vacuum distillation to remove unreacted starting materials and low-boiling point side products.

1-Isopropylpiperidin-4-one: This ketone precursor is also a liquid at room temperature. nih.govnist.gov Purification can be achieved through vacuum distillation. For smaller scales or to remove persistent impurities, column chromatography on silica gel is a viable option. acs.orgsemanticscholar.org

Final Compound:

This compound: Oximes are generally crystalline solids. nih.gov The primary method for purifying the final product is recrystallization. masterorganicchemistry.comchemrevlett.com This technique involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow pure crystals to form, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent system is key; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for recrystallizing piperidone derivatives include ethanol, methanol, or mixtures like ethanol-ethyl acetate or benzene-petroleum ether. masterorganicchemistry.comchemrevlett.com

Table 3: Purification Techniques

| Compound/Intermediate | Physical State | Primary Purification Method | Alternative/Secondary Methods | Common Solvents/Eluents |

|---|---|---|---|---|

| Diethyl 3,3'-(isopropylazanediyl)dipropanoate | Liquid | Vacuum Distillation | Column Chromatography | N/A (for distillation) |

| 1-Isopropylpiperidin-4-one | Liquid | Vacuum Distillation | Column Chromatography | Hexane/Ethyl Acetate mixtures |

After purification, techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (NMR, IR) are used to confirm the identity and assess the purity of the isolated compounds.

Elucidating the Chemical Reactivity and Transformation Pathways of 1 Isopropylpiperidin 4 One Oxime

Mechanistic Investigations of Oxime Reduction Reactions

The reduction of the oxime group in 1-isopropylpiperidin-4-one oxime is a key transformation for the synthesis of the corresponding primary amine, 1-isopropylpiperidin-4-amine. This conversion can be achieved through several methodologies, most notably catalytic hydrogenation and reductive amination pathways.

Catalytic Hydrogenation Protocols for Amine Synthesis

Catalytic hydrogenation represents a direct and efficient method for the reduction of oximes to primary amines. mdpi.com This process typically involves the use of a metal catalyst and a hydrogen source. For the conversion of this compound to 1-isopropylpiperidin-4-amine, various heterogeneous catalysts are employed.

Commonly used catalysts include noble metals such as platinum and palladium, as well as non-noble metals like Raney nickel and cobalt. mdpi.com The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, can significantly influence the selectivity and yield of the desired amine. For instance, Raney nickel has been shown to be effective for the hydrogenation of various oximes, often under basic conditions to achieve high yields of the corresponding amine. mdpi.com

The general mechanism of catalytic hydrogenation of an oxime involves the adsorption of the oxime onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=N double bond and subsequent cleavage of the N-O bond.

Table 1: General Catalysts for Oxime Hydrogenation

| Catalyst | Typical Conditions | Product |

| Raney Nickel | H₂, 80 °C, 20 atm | Primary Amine |

| Platinum on Carbon (Pt/C) | H₂, RT, 1 atm | Primary Amine |

| Palladium on Carbon (Pd/C) | H₂, RT, 1 atm | Primary Amine |

This table presents general conditions for oxime hydrogenation and may not be specific to this compound.

Reductive Amination Pathways Utilizing the Oxime Moiety

Reductive amination provides an alternative route to synthesize primary amines from oximes. This method involves the in-situ formation of an imine intermediate from the oxime, which is then reduced to the amine. organic-chemistry.org While direct reductive amination typically starts from a ketone or aldehyde and an amine, the reduction of a pre-formed oxime is a closely related and effective strategy. organic-chemistry.org

The synthesis of primary amines from oximes can be considered a form of reductive amination where the oxime itself serves as the precursor to the species being reduced. organic-chemistry.org Various reducing agents can be employed for this transformation, including lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable Lewis acid or transition metal catalyst.

Beckmann Rearrangement and Related Isomerization Processes

The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that transforms oximes into amides or lactams. wikipedia.orgchem-station.com In the case of this compound, a cyclic ketoxime, this rearrangement would lead to the formation of a ring-expanded lactam. chem-station.com

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed. wikipedia.orgmasterorganicchemistry.com

Catalyst Systems for Facile Rearrangement

Table 2: Common Catalysts for the Beckmann Rearrangement

| Catalyst Class | Examples |

| Brønsted Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA) wikipedia.org |

| Lewis Acids | Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃) wikipedia.org |

| Other Reagents | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) wikipedia.org, Cyanuric chloride wikipedia.org |

This table lists general catalysts for the Beckmann rearrangement of ketoximes.

Recent research has also explored the use of solid acid catalysts and ionic liquids to promote the Beckmann rearrangement under milder and more environmentally friendly conditions. jocpr.com For instance, a mercury(II) complex has been reported to catalyze the Beckmann rearrangement of a broad range of oximes to amides and lactams under mild conditions. nih.gov

Product Distribution and Regioselectivity Analysis

The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime. wikipedia.orgchem-station.com The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. For an unsymmetrical ketoxime, this stereochemical requirement dictates which of the two possible lactam products will be formed.

In the case of this compound, the piperidine (B6355638) ring is conformationally flexible. The two carbon atoms alpha to the oxime carbon are not equivalent. Therefore, two regioisomeric lactams could potentially be formed upon rearrangement. The product distribution will depend on the relative migratory aptitude of the two different alkyl groups attached to the oxime carbon and the stereochemistry of the oxime starting material. chem-station.com Generally, the migratory aptitude follows the order: aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl. chem-station.com Under acidic conditions, E/Z isomerization of the oxime can occur, potentially leading to a mixture of regioisomeric products. chem-station.com

Nucleophilic and Electrophilic Reactivity at the Oxime Carbon and Nitrogen Centers

The oxime functionality in this compound possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of reactions.

The nitrogen atom of the oxime, with its lone pair of electrons, is nucleophilic. It can react with electrophiles, and this reactivity is fundamental to the initiation of the Beckmann rearrangement where the hydroxyl group is protonated or activated by a Lewis acid. wikipedia.org

The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. This reactivity is exploited in the reduction of the oxime with hydride reagents, where a hydride ion acts as the nucleophile. Furthermore, the electrophilicity of the oxime carbon can be enhanced by protonation or coordination to a Lewis acid, facilitating nucleophilic attack. Recent studies have also highlighted the design of brominated oximes to enhance their nucleophilicity for specific applications. nih.gov

Functionalization of the Piperidine Ring System

Regioselective Substitution Reactions

Regioselective substitution on the piperidine ring of this compound can be directed to either the carbon atoms of the ring or the nitrogen of the oxime.

C-Alkylation: The carbon atoms adjacent to the oxime group (C-3 and C-5) can be functionalized via the formation of an enolate or a related nucleophilic species. Treatment of the corresponding ketone, 1-isopropylpiperidin-4-one, with a strong base such as lithium diisopropylamide (LDA) at low temperatures generates the corresponding enolate. This nucleophile can then react with various electrophiles, such as alkyl halides, in a regioselective manner. The stereochemical outcome of this alkylation is influenced by the steric bulk of the N-isopropyl group and the electrophile. While direct C-alkylation of the oxime itself is less common, the principle of enolate chemistry provides a foundational strategy for introducing carbon-based substituents at the C-3 and C-5 positions of the piperidine ring system prior to oximation.

| Reactant | Reagents | Product | Notes |

| 1-Isopropylpiperidin-4-one | 1. LDA, THF, -78 °C; 2. RX (e.g., CH₃I) | 3-Alkyl-1-isopropylpiperidin-4-one | Subsequent oximation yields the C-alkylated oxime. |

N- vs. O-Alkylation of the Oxime: The oxime functional group itself presents two sites for alkylation: the nitrogen atom and the oxygen atom. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the nature of the alkylating agent and the base used. Hard electrophiles, such as dimethyl sulfate, tend to favor O-alkylation, leading to the formation of oxime ethers. In contrast, softer electrophiles like methyl iodide, especially when the oxime is treated with a strong, non-nucleophilic base, can favor N-alkylation. The synthesis of various substituted piperidin-4-one oxime ethers has been reported, highlighting the utility of O-alkylation for introducing a variety of functional groups. oup.com

| Reactant | Reagents | Predominant Product | Reference |

| Piperidin-4-one oxime derivative | Alkyl halide (e.g., 2-chlorobenzyl chloride), Base | O-Alkyl oxime ether | oup.com |

Quaternization Strategies

The tertiary amine of the piperidine ring in this compound can be readily quaternized by reaction with alkyl halides. This reaction converts the neutral amine into a permanently charged quaternary ammonium (B1175870) salt, which can significantly alter the molecule's physical and biological properties. A common method for quaternization involves treating the piperidine derivative with an excess of an alkyl halide, such as methyl iodide, in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.net The reaction typically proceeds at room temperature or with gentle heating to afford the corresponding quaternary ammonium salt in good yield.

| Reactant | Reagent | Product | Typical Conditions |

| This compound | Methyl iodide (CH₃I) | 1-Isopropyl-1-methylpiperidin-4-one oxime iodide | Acetonitrile, room temperature or heat |

Oxidative Deoximation and Carbonyl Regeneration Reactions

The conversion of the oxime functionality back to a carbonyl group is a crucial transformation in synthetic sequences where the oxime serves as a protecting group for the ketone. Various oxidative methods have been developed for this purpose, offering alternatives to harsh acidic hydrolysis which can lead to undesired side reactions like the Beckmann rearrangement. niscpr.res.in

Several reagents have been effectively employed for the deoximation of ketoximes, including those of substituted piperidones. These methods often involve mild conditions and provide the corresponding ketones in good to excellent yields. Some notable examples include the use of pyridinium (B92312) chlorochromate (PCC) and potassium peroxymonosulfate (B1194676) (Oxone®). niscpr.res.inresearchgate.net Kinetic studies on the oxidation of substituted 2,6-diphenylpiperidin-4-one oximes with pyridinium fluorochromate (PFC) have shown that the reaction is first order with respect to both the oxime and the oxidant. The reaction rate is influenced by the steric environment around the oxime, with bulkier substituents slowing down the reaction.

| Oxime Substrate | Reagent | Solvent | Yield of Ketone | Reference |

| General Ketoximes | Pyridinium Chlorochromate (PCC) | Dichloromethane | Good to Excellent | niscpr.res.in |

| General Ketoximes | Oxone®, Alumina | Solvent-free (Microwave) | 80-90% | researchgate.net |

| Substituted Piperidin-4-one Oximes | Pyridinium Fluorochromate (PFC) | N,N-Dimethylformamide | - | |

| Acetophenone Oxime | SnCl₂/TiCl₃ | THF/Water | Good to Excellent | mdpi.com |

| Aliphatic and Aromatic Ketoximes | Photoexcited Nitroarenes | Acetonitrile/Water | Good | nih.gov |

Exploiting this compound as a Key Synthon in Multi-Step Organic Syntheses

The structural features of this compound make it a valuable building block, or synthon, in the assembly of more complex molecules, particularly those containing a piperidine ring. Its utility is prominently demonstrated in the synthesis of spirocyclic alkaloids and other intricate heterocyclic systems. whiterose.ac.uk

A significant application of piperidin-4-one derivatives is in the synthesis of spiropiperidines, a structural motif found in various natural products and medicinally important compounds. oup.comoup.com One strategy involves the construction of a second ring fused at the C-4 position of the piperidine. For instance, a key intermediate for the synthesis of 1-azaspiro[5.5]undecane systems, which form the core of histrionicotoxin (B1235042) alkaloids, can be conceptually derived from a piperidin-4-one precursor.

A representative synthetic approach to a spiropiperidine system could involve the following conceptual steps starting from 1-isopropylpiperidin-4-one:

Michael Addition: The ketone, 1-isopropylpiperidin-4-one, can undergo a Michael addition to an activated alkene, such as an α,β-unsaturated ester (e.g., methyl acrylate). This reaction, typically catalyzed by a base, would form a new carbon-carbon bond at the C-3 position, introducing a side chain.

Intramolecular Cyclization (Dieckmann Condensation): The newly introduced side chain, containing an ester functionality, can then undergo an intramolecular cyclization with the ketone at C-4. This base-catalyzed Dieckmann condensation would form a new five- or six-membered ring, creating the spirocyclic core.

Decarboxylation: The resulting β-keto ester is then typically hydrolyzed and decarboxylated upon heating in acidic or basic conditions to yield the final spiropiperidone.

Oximation: Finally, oximation of the remaining ketone would yield a spirocyclic piperidine oxime.

Furthermore, the oxime functionality itself can participate in rearrangements that lead to ring expansion. The Beckmann rearrangement of cyclic ketoximes is a well-established industrial process for the synthesis of lactams. wikipedia.orgchemistryscore.commasterorganicchemistry.com For example, cyclohexanone (B45756) oxime rearranges to form ε-caprolactam, the monomer for Nylon 6. oup.comchemcess.comucm.esgoogle.com In principle, this compound could undergo a similar acid-catalyzed Beckmann rearrangement to yield a substituted seven-membered lactam, further highlighting its potential as a versatile synthon in organic synthesis.

Advanced Spectroscopic and Computational Approaches for Structural and Conformational Analysis of 1 Isopropylpiperidin 4 One Oxime

Nuclear Magnetic Resonance Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Isopropylpiperidin-4-one oxime. ycdehongchem.comnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the molecule's stereochemistry.

The 1D ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the isopropyl group and the piperidine (B6355638) ring. The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

For a definitive structural assignment, 2D NMR experiments are indispensable. youtube.comsdsu.edu

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal correlations between the methine proton of the isopropyl group and its two methyl groups. Within the piperidine ring, cross-peaks would be observed between the protons at C-2 and C-3, and between the protons at C-5 and C-6, confirming the connectivity of the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. youtube.comnih.gov It allows for the unambiguous assignment of each carbon atom in the molecule by correlating the already identified proton signals with their corresponding carbon resonances. For instance, the signals for the C-2/C-6 protons would correlate with the C-2/C-6 carbon signal, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over two or three bonds) between protons and carbons. youtube.comsdsu.edu This is crucial for piecing together the molecular framework. Key expected correlations for this compound would include those between the isopropyl methyl protons and the piperidine ring carbons C-2 and C-6, as well as the isopropyl methine carbon. Additionally, correlations from the C-3/C-5 protons to the oxime carbon (C-4) would firmly establish the position of the oxime group.

The following table outlines the predicted NMR data for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HMBC) |

| N-CH-(CH₃)₂ (methine) | 2.8 - 3.2 (septet) | 50 - 55 | COSY: with -CH(CH₃ )₂HMBC: to C-2/C-6, -CH(C H₃)₂ |

| N-CH-(C H₃)₂ (methyls) | 1.0 - 1.2 (doublet) | 18 - 22 | COSY: with -CH -(CH₃)₂HMBC: to N-C H-(CH₃)₂, C-2/C-6 |

| C-2, C-6 (ring) | 2.6 - 2.9 | 52 - 58 | COSY: with H-3/H-5HMBC: to C-4, N-C H-(CH₃)₂ |

| C-3, C-5 (ring) | 2.4 - 2.7 | 35 - 40 | COSY: with H-2/H-6HMBC: to C-4 |

| C-4 (=NOH) | - | 155 - 160 | HMBC: from H-3/H-5 |

| N-OH (oxime) | 9.0 - 11.0 (broad singlet) | - | - |

Note: Predicted chemical shifts are based on typical values for similar functional groups and molecular environments. Actual values may vary depending on solvent and other experimental conditions.

In a chair conformation, the vicinal coupling constant between two axial protons (³Jₐₐ) is typically large (10-13 Hz), whereas the coupling constants between axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) protons are much smaller (2-5 Hz). By examining the multiplicity and measuring the J-values for the protons at C-2, C-3, C-5, and C-6, it is possible to assign the axial and equatorial positions for each proton, thereby confirming the predominant chair conformation of the ring. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ksu.edu.sauni-siegen.deyoutube.com These two methods are complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. nih.gov For this compound, these techniques can confirm the presence of the key oxime and piperidine moieties.

The IR spectrum is expected to show a very broad absorption band for the O-H stretching of the hydrogen-bonded oxime group. researchgate.netcdnsciencepub.com The C=N stretching vibration of the oxime is also a key diagnostic peak. researchgate.net Raman spectroscopy would be particularly useful for observing the more symmetric vibrations of the carbon skeleton.

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Technique (IR/Raman) |

| O-H stretch (hydrogen-bonded) | Oxime (-NOH) | 3100 - 3300 (broad) | IR |

| C-H stretch (sp³) | Alkyl | 2850 - 3000 | IR, Raman |

| C=N stretch | Oxime (>C=N-) | 1640 - 1690 | IR, Raman |

| C-N stretch | Piperidine, Amine | 1020 - 1250 | IR, Raman |

| N-O stretch | Oxime (-N-O-) | 900 - 960 | IR, Raman |

Source: Characteristic frequencies are based on established literature values for these functional groups. researchgate.netcdnsciencepub.comcdnsciencepub.comlibretexts.orgaip.orgrsc.org

Mass Spectrometry Techniques for Molecular Mass Confirmation and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₈H₁₆N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.

Under techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule will fragment in predictable ways. The fragmentation of N-alkyl piperidines is often directed by the nitrogen atom. ojp.govnih.govresearchgate.net Common fragmentation pathways are expected to include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, which could lead to the loss of the isopropyl group or the propene radical, resulting in characteristic fragment ions.

Ring cleavage: Fragmentation of the piperidine ring itself, often initiated by cleavage at the C2-C3 or C3-C4 bonds. nih.gov

| Ion Type | Proposed Formula | Expected m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺˙ | [C₈H₁₆N₂O]⁺˙ | 156 | - |

| [M - CH₃]⁺ | [C₇H₁₃N₂O]⁺ | 141 | Loss of a methyl radical from the isopropyl group. |

| [M - C₃H₇]⁺ | [C₅H₉N₂O]⁺ | 113 | Loss of the isopropyl radical (alpha-cleavage). |

| Piperidine Ring Fragment | [C₅H₁₀N]⁺ | 84 | Cleavage of the ring with loss of the oxime group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov For this compound, a single-crystal X-ray diffraction study would confirm the chair conformation of the piperidine ring and provide precise geometric parameters for the entire molecule.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice, which is governed by intermolecular interactions. nih.govrsc.org For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The hydroxyl group of the oxime is a potent hydrogen bond donor, while the nitrogen atoms of both the oxime and the piperidine ring can act as hydrogen bond acceptors.

Conformational Analysis in the Crystalline State

In the crystalline state, the conformation of this compound is predominantly dictated by intermolecular forces and crystal packing effects, which favor the most thermodynamically stable arrangement. X-ray crystallography studies of analogous piperidin-4-one derivatives consistently reveal that the piperidine ring adopts a chair conformation. nih.gov This conformation minimizes torsional strain and steric hindrance between substituents.

Computational Chemistry for Gas-Phase and Solution-Phase Conformational Landscapes

Computational chemistry provides powerful tools to investigate the conformational preferences of this compound in environments that are difficult to probe experimentally, such as the gas phase and in various solvents. These methods allow for a detailed exploration of the potential energy surface (PES), identifying stable conformers and the energy barriers between them. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are instrumental in mapping the conformational landscapes, offering insights into molecular geometry, flexibility, and electronic properties that govern the molecule's behavior. nih.govtaltech.ee

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic ground-state structure and optimized geometry of molecules. nanobioletters.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its most stable conformation in the gas phase and in solution (using continuum solvation models). nanobioletters.com

These calculations typically confirm that the lowest-energy conformation features the piperidine ring in a chair form. DFT allows for the precise determination of geometric parameters such as bond lengths, bond angles, and dihedral angles. By comparing the energies of different possible conformers (e.g., chair vs. boat or twist-boat, and axial vs. equatorial substituent placement), a quantitative assessment of their relative stabilities can be achieved.

Below is a table of predicted geometric parameters for the most stable chair conformer of this compound, derived from DFT calculations on analogous structures.

| Parameter | Value |

|---|---|

| C-C (ring) Bond Length | ~1.53 Å |

| C-N (ring) Bond Length | ~1.47 Å |

| C=N (oxime) Bond Length | ~1.28 Å |

| N-O (oxime) Bond Length | ~1.41 Å |

| C-N-C Bond Angle | ~112° |

| C-C-N Bond Angle | ~110° |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of this compound over time. nih.gov By simulating the atomic motions based on a classical force field, MD can reveal how the molecule explores its conformational space in a solution at a given temperature. mdpi.com

An MD simulation would illustrate the flexibility of the piperidine ring, which, while predominantly in a chair conformation, can undergo transient conformational changes such as ring-puckering or even temporary transitions to higher-energy boat or twist-boat forms. Furthermore, these simulations can model the rotation of the isopropyl group and the oxime moiety, providing a comprehensive picture of the molecule's flexibility. This approach is crucial for understanding how the molecule's shape changes in a dynamic environment, which influences its interactions with other molecules. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.communi.cz A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.cz For this compound, DFT calculations can provide the energies of these orbitals. The HOMO is expected to be localized primarily on the electron-rich oxime group, while the LUMO may be distributed across the C=N-OH moiety.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.8 eV | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | High chemical stability and low reactivity |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov The MEP map is color-coded, where red indicates regions of negative electrostatic potential (high electron density), and blue indicates regions of positive electrostatic potential (low electron density). Green represents areas with near-zero potential. nih.gov

For this compound, an MEP map would show negative potential (red) localized around the electronegative oxygen and nitrogen atoms of the oxime group, identifying these as the primary sites for electrophilic attack. nanobioletters.com Conversely, positive potential (blue) would be found around the hydrogen atom of the oxime's hydroxyl group and the hydrogen atoms on the carbon atoms adjacent to the piperidine nitrogen, indicating these are sites susceptible to nucleophilic attack. nanobioletters.comnih.gov

Derivatization Strategies and Synthesis of Novel Analogues of 1 Isopropylpiperidin 4 One Oxime

Modifications at the Oxime Functionality

The oxime group is a primary site for chemical modification due to the reactivity of its hydroxyl group and the C=N double bond. These reactions allow for the introduction of a wide array of functional groups, significantly altering the molecule's physicochemical properties.

The oxygen atom of the oxime is nucleophilic and can be readily derivatized through etherification and esterification reactions. These modifications are among the most common strategies to produce analogues of piperidin-4-one oximes. researchgate.netresearchgate.net

Etherification involves the reaction of the oxime with alkylating agents, typically in the presence of a base, to form O-alkyl oxime ethers. This reaction is valuable for introducing diverse alkyl or arylalkyl side chains. Research on substituted piperidin-4-one oxime ethers has demonstrated the feasibility of these syntheses. researchgate.net For instance, the general synthesis involves deprotonating the oxime hydroxyl group with a suitable base to form an oximate anion, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification of the oxime oxygen leads to the formation of oxime esters. These derivatives can be synthesized by reacting the oxime with activated carboxylic acids, such as acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. researchgate.net A patent has described the synthesis of O-oxime derivatives from 1-isopropylpiperidin-4-one oxime, confirming the direct applicability of these methods to the target compound. epo.org The synthesis of vanillin-derived piperidin-4-one oxime esters highlights a common procedure where the oxime is treated with substituted benzoyl chlorides in the presence of a strong base like potassium tert-butoxide. researchgate.net

| Reaction Type | Reagents | Base | Product | Reference |

|---|---|---|---|---|

| Etherification | Alkyl Halides (e.g., R-Br, R-I) | NaH, K2CO3 | O-Alkyl Oxime Ether | researchgate.net |

| Esterification | Acyl Chlorides (e.g., R-COCl) | Pyridine, t-BuOK | O-Acyl Oxime Ester | researchgate.net |

Nitrones, which are N-oxides of imines, are valuable 1,3-dipoles in organic synthesis, particularly in cycloaddition reactions for constructing nitrogen-containing heterocycles. The oxime functionality of this compound can serve as a precursor to nitrones. The N-alkylation or N-oxidation of the oxime can lead to the formation of nitrones. While direct synthesis from this compound is not extensively documented in readily available literature, general methods for converting ketoximes to cyclic nitrones are well-established and applicable.

One common approach involves the alkylation of the oxime nitrogen, followed by rearrangement or further reaction. Another strategy is the direct oxidation of N-hydroxy-piperidine derivatives, which can be formed from the reduction of the corresponding nitrone precursor. Given the synthetic utility of nitrones, their generation from this compound represents a promising, albeit less explored, route to novel heterocyclic systems.

Introduction of Diverse Substituents on the Piperidine (B6355638) Ring

The parent ketone, 1-isopropylpiperidin-4-one, is a versatile building block for introducing substituents at various positions on the piperidine ring. google.com These modifications can be carried out before or after the formation of the oxime.

Strategies for ring functionalization include:

Reductive Amination: The ketone at C-4 can be converted to a variety of substituted amines via reductive amination. For example, reacting 1-isopropylpiperidin-4-one with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride installs a substituted amino group at the C-4 position. google.com

Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the carbonyl group of 1-isopropylpiperidin-4-one to form tertiary alcohols, introducing a new carbon-based substituent at C-4.

Substitution at C-3 and C-5: The carbons alpha to the ketone (C-3 and C-5) can be functionalized through enolate chemistry. This allows for the introduction of alkyl, acyl, or other groups at these positions.

N-Dealkylation/Realkylation: The N-isopropyl group can potentially be removed and replaced with other alkyl or aryl groups to modulate the steric and electronic properties of the nitrogen atom.

| Position | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-4 | Reductive Amination | R-NH2, NaBH(OAc)3 | Substituted Amine | google.com |

| C-4 | Grignard Reaction | R-MgBr | Tertiary Alcohol | |

| C-3 / C-5 | Enolate Alkylation | LDA, R-X | Alkyl Group | |

| N-1 | N-Dealkylation/Realkylation | Various | New N-Substituent |

While this compound is itself achiral, the introduction of substituents at positions C-2, C-3, C-5, or C-6 can create one or more chiral centers. The stereochemical outcome of these reactions is crucial as different stereoisomers can have distinct biological activities and physical properties.

The stereochemistry of substituted piperidin-4-one oxime ethers has been investigated, revealing that the conformation of the piperidine ring is highly dependent on the steric bulk of the substituents. researchgate.net For example, derivatives with smaller substituents at C-3 and C-5 tend to adopt a stable chair conformation. However, the introduction of bulkier groups can force the ring into a twist-boat conformation to alleviate steric strain. researchgate.net Therefore, controlling the stereochemistry during the synthesis of substituted analogues is a key aspect of designing new derivatives. Diastereoselective or enantioselective methods can be employed to synthesize specific isomers, allowing for a more precise exploration of the structure-activity relationship.

Synthesis of Spirocyclic and Fused-Ring Systems Incorporating the Piperidine Core

The piperidin-4-one scaffold is a valuable starting point for the construction of more complex, three-dimensional structures such as spirocyclic and fused-ring systems. These rigid architectures are of great interest in medicinal chemistry.

Spirocyclic systems feature two rings connected by a single common atom. The C-4 carbon of 1-isopropylpiperidin-4-one is an ideal spiro-center. Spirocycles can be synthesized through various methods, including:

Reaction of the ketone with bifunctional reagents that can form a new ring at the C-4 position.

Intramolecular cyclization of a substituent previously installed at C-4. The literature confirms that piperidin-4-ones are effective building blocks for creating spiro compounds. researchgate.net

Fused-ring systems involve two rings sharing two common atoms. These can be synthesized from this compound or its parent ketone through reactions that form a new ring fused to the piperidine core. Common strategies include:

Ring-closing metathesis (RCM): Introducing two alkenyl groups onto the piperidine ring and then using a ruthenium catalyst to form a new fused ring.

Intramolecular aldol (B89426) or Claisen condensations: Using existing functionality on the ring to build a new carbocyclic or heterocyclic ring.

Cycloaddition reactions: Utilizing the C=N bond of the oxime or a related nitrone in [3+2] cycloadditions to build fused heterocyclic systems.

Preparation of Chemically Tagged Analogues for Advanced Mechanistic Investigations

To study the mechanism of action, distribution, or metabolic fate of bioactive compounds, chemically tagged analogues are indispensable tools. These analogues incorporate a reporter group, such as a fluorescent label, a radioisotope, or a spin label, which allows for their detection and quantification.

A straightforward strategy for tagging this compound involves its reactive oxime functionality. Fluorescent labels equipped with an aminooxy (-O-NH2) or hydrazide group can readily react with the ketone precursor or the oxime itself to form a stable, fluorescently labeled oxime ether or a related conjugate. This approach has been successfully used for the regioselective fluorescent labeling of other molecules via oxime formation. nih.gov For example, a fluorophore like EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) can be modified to contain an aminooxy group, which will then selectively conjugate to the C-4 position of the piperidinone core, yielding a fluorescently tagged analogue for visualization in biological systems. nih.govrsc.org

Isotopic labeling, for instance by incorporating ¹³C, ¹⁵N, or deuterium, can also be achieved by using appropriately labeled synthetic precursors during the synthesis of the piperidine ring or the introduction of its substituents. These labeled compounds are invaluable for mechanistic studies using techniques like mass spectrometry and nuclear magnetic resonance (NMR).

**Compound Name

Theoretical and Mechanistic Investigations of 1 Isopropylpiperidin 4 One Oxime

Quantum Mechanical Studies of Reaction Mechanisms Involving the Oxime Group and Piperidine (B6355638) Ring

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of piperidin-4-one oximes. A key reaction of ketoximes is the Beckmann rearrangement, which transforms the oxime into a lactam (a cyclic amide). wikipedia.org The mechanism of this rearrangement is a subject of detailed computational study, with debates considering concerted versus stepwise pathways. researchgate.net

For 1-isopropylpiperidin-4-one oxime, the Beckmann rearrangement would involve the migration of one of the alpha-carbon atoms of the piperidine ring to the nitrogen atom of the oxime. The reaction is typically catalyzed by acids, which protonate the oxime's hydroxyl group, turning it into a good leaving group (water). masterorganicchemistry.com

Computational studies on similar systems, such as cyclohexanone (B45756) oxime, have shown that the rearrangement can proceed through a transition state where the migrating group moves to the nitrogen as the N-O bond breaks. wikipedia.orgresearchgate.net The choice of which alpha-carbon migrates is determined by its stereochemical relationship to the leaving group on the nitrogen; specifically, the group anti-periplanar to the leaving group is the one that migrates. wikipedia.org

Table 1: Theoretical Reaction Steps in the Beckmann Rearrangement of this compound

| Step | Description | Key Intermediates/Transition States |

| 1 | Protonation of the oxime hydroxyl group | O-protonated oxime |

| 2 | Concerted migration and leaving group departure | Transition state with simultaneous C-N bond formation and N-O bond cleavage |

| 3 | Formation of a nitrilium ion intermediate | Cyclic nitrilium ion |

| 4 | Attack by water | Protonated lactam |

| 5 | Deprotonation | Lactam product |

This table is a generalized representation based on established mechanisms for similar compounds.

Quantum chemical studies also investigate other potential reactions, such as those involving the piperidine ring nitrogen. The basicity of the nitrogen and its nucleophilicity can be modeled to predict its reactivity towards electrophiles. The presence of the bulky isopropyl group can sterically hinder reactions at the nitrogen, a factor that can be quantified through computational modeling.

In Silico Computational Modeling of Intermolecular Interactions and Binding Affinities (non-biological context)

While much of the research on piperidine derivatives is in a biological context, in silico modeling can also shed light on non-biological intermolecular interactions. For instance, the binding of this compound to various surfaces or within host-guest complexes can be investigated.

Molecular docking simulations, typically used for drug discovery, can be adapted to model the interaction of the oxime with synthetic receptors or catalyst surfaces. These models can predict the preferred binding orientation and calculate the binding affinity based on the non-covalent interactions, such as hydrogen bonding (from the oxime OH and the piperidine nitrogen), van der Waals forces, and electrostatic interactions.

Table 2: Potential Non-Biological Intermolecular Interactions of this compound

| Interacting Species | Type of Interaction | Potential Application |

| Metal ions | Coordination | Catalysis, sensor development |

| Cyclodextrins | Host-guest inclusion | Solubilization, controlled release |

| Silica surface | Hydrogen bonding, van der Waals | Chromatography, surface modification |

| Lewis acids | Coordination to N or O atoms | Catalysis of rearrangements |

This table presents hypothetical interactions that can be modeled computationally.

Advanced Solvation Models for Predicting Reactivity in Diverse Media

The reactivity of this compound can be significantly influenced by the solvent. Advanced solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS), are used to predict these effects. nih.govresearchgate.net These models treat the solvent as a continuous medium with specific properties like dielectric constant and hydrogen bonding capacity.

For the Beckmann rearrangement, computational studies have shown that the solvent can stabilize the charged intermediates and transition states, thereby affecting the reaction rate. wikipedia.orgresearchgate.net For example, a polar protic solvent would be expected to facilitate the reaction by stabilizing the departing water molecule and the nitrilium ion intermediate.

Tautomerism of the oxime group (E/Z isomerization) can also be influenced by the solvent. Solvation models can predict the relative stabilities of the tautomers in different media, which is crucial as the stereospecificity of reactions like the Beckmann rearrangement depends on the oxime's configuration. nih.gov

Table 3: Predicted Solvent Effects on the Reactivity of this compound

| Solvent Type | Predicted Effect on Beckmann Rearrangement | Rationale |

| Nonpolar (e.g., hexane) | Slow reaction rate | Poor stabilization of charged intermediates |

| Polar aprotic (e.g., acetone) | Moderate reaction rate | Stabilization of polar transition states |

| Polar protic (e.g., ethanol) | Fast reaction rate | Strong stabilization of charged intermediates and leaving group through hydrogen bonding |

This table is based on general principles of solvation effects on ionic reactions.

Stereochemical Implications of the Piperidine Ring Conformation on Reactivity

The piperidine ring in this compound predominantly adopts a chair conformation to minimize steric strain. The bulky isopropyl group on the nitrogen is expected to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational preference has significant implications for the molecule's reactivity.

The chair conformation places the substituents on the ring in well-defined axial and equatorial positions. The reactivity of the oxime group and the adjacent ring carbons can be influenced by their stereochemical environment. For instance, the accessibility of the oxime group to reagents can be affected by the orientation of the neighboring ring protons.

In the context of the Beckmann rearrangement, the stereospecificity of the reaction is directly linked to the conformation of the piperidine ring. The migration of a carbon atom requires it to be anti-periplanar to the leaving group on the oxime nitrogen. The chair conformation of the piperidine ring dictates which of the two alpha-carbons can achieve this orientation with the oxime's leaving group. The E and Z isomers of the oxime will therefore lead to different lactam products, as the anti-periplanar relationship will be with different ring carbons.

Table 4: Conformational and Stereochemical Data for Piperidine Derivatives

| Parameter | Typical Value/Observation | Significance for Reactivity |

| Piperidine Ring Conformation | Chair | Minimizes steric strain, defines substituent positions |

| Isopropyl Group Position | Equatorial | Avoids 1,3-diaxial interactions |

| Beckmann Rearrangement | Stereospecific (anti-migration) | Product is determined by the oxime isomer (E or Z) and the ring conformation |

Data in this table is derived from established principles of stereochemistry in cyclic systems.

Applications of 1 Isopropylpiperidin 4 One Oxime in Specialized Chemical Contexts

Utilization in the Synthesis of Non-Biologically Active Heterocycles and Complex Organic Scaffolds

The piperidin-4-one oxime framework is a valuable building block for the synthesis of more complex molecular architectures, particularly spirocyclic heterocycles. nih.gov Spiro compounds, which contain two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures. nih.govrsc.org

While direct examples using 1-Isopropylpiperidin-4-one oxime to create non-biologically active scaffolds are not extensively documented, the general reactivity of the ketoxime and piperidone core suggests high potential. Synthetic strategies that could employ this molecule include:

Multicomponent Reactions (MCRs): These reactions combine three or more substrates in a single operation to build complex molecules efficiently. researchgate.net The piperidone moiety is a suitable candidate for MCRs to generate diverse heterocyclic systems.

Cycloaddition Reactions: The oxime group can participate in reactions like 1,3-dipolar cycloadditions to form various five-membered heterocycles.

Rearrangement Reactions: The Beckmann rearrangement of the oxime could be employed to produce substituted lactams, which are key intermediates in organic synthesis.

Spiro-heterocycle formation: The ketone or oxime functional group can be a starting point for constructing spiro-heterocycles, which are prevalent in many natural products and pharmacologically active compounds. rsc.orgnih.govrsc.org Methodologies for creating spirocycles often involve sequential reactions that build the second ring onto the existing piperidine (B6355638) structure. nih.govresearchgate.net

These synthetic routes highlight the versatility of the this compound scaffold as a precursor for generating novel and complex organic structures for use in chemical research outside of biological applications.

Potential for Integration into Polymer Chemistry or Advanced Material Science Architectures

Currently, there is no specific research in the reviewed literature detailing the integration of this compound into polymer chains or its use in the architecture of advanced materials. However, its functional groups offer theoretical possibilities. The secondary amine in the piperidine ring could potentially be used to open epoxide rings for the formation of polyetheramines, or the oxime group could be involved in the formation of coordination polymers if combined with suitable metal ions. These remain speculative applications requiring future investigation.

Development of Analytical Reagents or Probes for Chemical Detection and Quantification (excluding biological assays)

The development of this compound as an analytical reagent for the detection or quantification of chemical species (excluding biological assays) is not documented in the current scientific literature. The oxime group is known to form complexes with various metal ions, which is a principle used in some analytical methods. In theory, this compound could be functionalized to act as a chromogenic or fluorogenic sensor for specific metal cations, but no such applications have been reported.

Application as Corrosion Inhibitors in Material Protection

A significant potential application for piperidin-4-one oxime derivatives is in the field of material protection as corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netrepec.org Research has shown that organic compounds containing heteroatoms like nitrogen and oxygen can effectively adsorb onto a metal's surface, forming a protective film that impedes the corrosion process. pku.edu.cnallresearchjournal.com

Studies on structurally similar compounds, such as 3-isopropyl-2,6-diphenyl piperidin-4-one oxime and 1-methyl-3-isopropyl-2,6-diphenyl-piperidin-4-one oxime, have demonstrated their efficacy as corrosion inhibitors in hydrochloric and sulfuric acid solutions. researchgate.netpku.edu.cn The mechanism of inhibition is typically a mixed-type, meaning the compounds inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. repec.orgpku.edu.cn The adsorption of these molecules onto the steel surface generally follows physical adsorption mechanisms and conforms to established adsorption isotherms like the Temkin isotherm. researchgate.netpku.edu.cn

The inhibition efficiency (IE) of these compounds increases with their concentration but tends to decrease at higher temperatures. researchgate.net The presence of the piperidine ring nitrogen, the oxime nitrogen, and associated phenyl rings are considered the active centers that facilitate the adsorption and corrosion inhibition process. researchgate.netpku.edu.cn

Table 1: Corrosion Inhibition Data for Structurally Related Piperidin-4-one Oximes

| Compound | Metal | Corrosive Medium | Inhibition Mechanism | Max Inhibition Efficiency (%) | Reference |

| 3-isopropyl-2,6-diphenyl piperidin-4-one oxime | Mild Steel | 1M HCl | Mixed-Type/Physical Adsorption | Not specified, but effective | researchgate.net |

| 1-methyl-3-isopropyl-2,6-diphenyl-piperidin-4-one oxime | Mild Steel | 1 M H₂SO₄ | Mixed-Type/Physical Adsorption | Good, but less than non-methylated analogs | pku.edu.cn |

| N-benzyl piperidine-4-one oxime (BPOX) | Mild Steel | 2M HCl | Mixed-Type/Physical Adsorption | 77% at 300ppm | allresearchjournal.com |

| 3,5-dimethyl-2,6-diphenyl-piperidin-4-one oxime (DDPO) | Mild Steel | 1M HCl | Mixed-Type | High (best among tested) | repec.org |

Emerging Research Methodologies and Future Trajectories for 1 Isopropylpiperidin 4 One Oxime Research

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

The traditional batch-wise synthesis of 1-Isopropylpiperidin-4-one oxime, while established, presents challenges in terms of scalability, safety, and process control. Flow chemistry, or continuous processing, offers a paradigm shift to address these limitations. This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors.